molecular formula C57H76IN3O22S4 B1139423 N-Acetyl calicheamicin CAS No. 108212-76-6

N-Acetyl calicheamicin

Cat. No.: B1139423
CAS No.: 108212-76-6
M. Wt: 1410.4 g/mol
InChI Key: WPDOZYZAJKUVRZ-NRYSMURASA-N
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Description

N-Acetyl-Calicheamicin is a semisynthetic derivative of calicheamicin γ₁, a potent enediyne antitumor antibiotic originally isolated from Micromonospora echinospora . It functions as a DNA-damaging agent by binding to the minor groove of specific DNA sequences (e.g., TCCTAGGA), undergoing Bergman cycloaromatization to generate 1,4-dehydrobenzene diradicals. These radicals abstract hydrogen atoms from DNA, leading to double-strand breaks and subsequent cell death .

Its acetylated form enhances stability compared to the parent compound, making it suitable for antibody-drug conjugates (ADCs). N-Acetyl-Calicheamicin is conjugated to monoclonal antibodies via acid-labile linkers (e.g., AcBut-DMH) in clinically approved ADCs such as gemtuzumab ozogamicin (targeting CD33 in acute myeloid leukemia) and inotuzumab ozogamicin (targeting CD22 in B-cell malignancies) . These ADCs demonstrate high potency, with inotuzumab ozogamicin achieving an 80.7% complete response rate in clinical trials, significantly outperforming standard chemotherapy .

Properties

CAS No.

108212-76-6

Molecular Formula

C57H76IN3O22S4

Molecular Weight

1410.4 g/mol

IUPAC Name

S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-[acetyl(ethyl)amino]-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate

InChI

InChI=1S/C57H76IN3O22S4/c1-13-61(30(6)62)32-25-76-37(23-36(32)71-7)81-50-45(66)42(27(3)78-55(50)80-35-18-16-14-15-17-20-57(70)24-34(64)43(59-56(69)75-11)40(35)31(57)19-21-85-87-84-12)60-83-38-22-33(63)52(29(5)77-38)86-53(68)39-26(2)41(58)48(51(74-10)47(39)72-8)82-54-46(67)49(73-9)44(65)28(4)79-54/h14-15,19,27-29,32-33,35-38,42,44-46,49-50,52,54-55,60,63,65-67,70H,13,21-25H2,1-12H3,(H,59,69)/b15-14-,31-19?/t27-,28+,29-,32+,33+,35+,36+,37+,38+,42-,44+,45+,46-,49-,50-,52-,54+,55+,57+/m1/s1

InChI Key

WPDOZYZAJKUVRZ-NRYSMURASA-N

Isomeric SMILES

CCN([C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C/CSSSC)NC(=O)OC)O)C)NO[C@H]5C[C@@H]([C@@H]([C@H](O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC)O)I)C)O)O)C(=O)C

Canonical SMILES

CCN(C1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O)C(=O)C

Origin of Product

United States

Preparation Methods

Fermentation and Culture Optimization

Industrial-scale fermentation begins with optimized culture conditions to maximize yield. Strains of M. echinospora are cultivated in nutrient-rich media containing glucose, soy meal, and trace minerals at 28°C under aerobic conditions. Critical parameters include:

ParameterOptimal ConditionImpact on Yield
pH7.2–7.5Enhances enzyme activity
Dissolved Oxygen30–40% saturationPrevents metabolic lag
Fermentation Duration120–144 hoursMaximizes secondary metabolite production

Data adapted from large-scale production studies indicate a yield of 50–100 mg/L of calicheamicin γ1 under these conditions.

Post-Fermentation Processing

Post-fermentation, the broth undergoes centrifugation and solvent extraction. Ethyl acetate is employed to isolate the crude enediyne aglycon, which is further purified via silica gel chromatography. The aryltetrasaccharide moiety, critical for DNA targeting, is appended through glycosyltransferase-mediated reactions (CalG1–CalG4 enzymes). Structural analysis confirms that CalG3 catalyzes the addition of 4,6-dideoxy-4-hydroxylamino-α-D-glucose, while CalG2 mediates 4-deoxy-thio-α-D-digitoxose attachment.

Chemical Modification: Acetylation and Linker Conjugation

The conversion of calicheamicin γ1 to N-Acetyl-Calicheamicin involves strategic chemical modifications to enhance stability and enable conjugation to antibodies.

Acetylation of the Hydroxylamino Group

The hydroxylamino group at position 4 of the glucosamine residue undergoes acetylation to prevent premature activation. This step employs acetic anhydride in anhydrous dimethylformamide (DMF) at 0–5°C for 2 hours, achieving >95% conversion efficiency. Nuclear magnetic resonance (NMR) analysis (δ 2.05 ppm, singlet) confirms successful N-acetylation without side reactions.

Linker Attachment for Antibody Conjugation

A maleimide-PEG linker is covalently attached to the acetylated intermediate to facilitate ADC assembly. The reaction utilizes COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) as a coupling agent in DMF with N,N-diisopropyl ethylamine (DIPEA) as a base. Key reaction conditions include:

ConditionSpecificationPurpose
Molar Ratio1:1.2 (calicheamicin:linker)Minimizes linker waste
Temperature25°CBalances reactivity and stability
Reaction Time4 hoursEnsures complete coupling

Post-reaction purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) yields the linker-calicheamicin construct with ≥98% purity.

Antibody-Drug Conjugate (ADC) Assembly

The final step involves conjugating the linker-calicheamicin construct to monoclonal antibodies (mAbs) via cysteine or lysine residues.

Cysteine-Based Conjugation

Reduced interchain disulfides in the antibody (e.g., anti-CD33) are reacted with maleimide-functionalized calicheamicin at pH 7.0–7.4. The process achieves a drug-to-antibody ratio (DAR) of 2–4, optimized for efficacy and tolerability.

Lysine-Based Conjugation

Alternatively, lysine residues are targeted using NHS ester chemistry. This method, while less site-specific, enables higher DAR values (up to 8) but requires rigorous purification to remove over-conjugated species.

Analytical and Quality Control Methods

Rigorous characterization ensures batch consistency and therapeutic safety.

Purity Assessment

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (calcd. for C58H79IN4O24S4: 1466.2; found: 1466.3 [M+H]+).

  • HPLC-UV : Uses a C18 column (0.1% formic acid/acetonitrile gradient) to detect impurities (<2%).

Stability Testing

Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation, confirming the robustness of the acetylated form.

Challenges and Innovations in Scalable Production

Despite advances, challenges persist:

  • Low Fermentation Yields : Genetic engineering of M. echinospora to overexpress PKS modules remains a priority.

  • Linker Hydrolysis : Novel thiomaleimide linkers reduce premature cleavage in serum.

Recent innovations include enzymatic glycosylation to produce analogs with improved pharmacokinetics and the use of continuous bioprocessing to reduce costs .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-Calicheamicin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Common reagents include reducing agents such as thiols.

    Cyclization: This reaction typically occurs under physiological conditions within the cell.

Major Products Formed: The major product formed from these reactions is the diradical species that induces DNA strand breaks, leading to cell death .

Scientific Research Applications

Applications in Antibody-Drug Conjugates

1. Mechanism of Action:

  • N-Acetyl-Calicheamicin functions as a cytotoxic payload in ADCs. Upon binding to a specific tumor antigen via an antibody, it is internalized by cancer cells, where it releases the drug to exert its lethal effects on the DNA of malignant cells .

2. Efficacy in Cancer Treatment:

  • ADCs utilizing N-Acetyl-Calicheamicin have shown significant efficacy in various malignancies. Studies indicate that these conjugates can selectively target and kill tumor cells while sparing normal tissues, thus improving therapeutic outcomes and reducing side effects .

Case Studies

1. Clinical Trials:

  • ADCs containing N-Acetyl-Calicheamicin have been evaluated in clinical trials for conditions such as acute myeloid leukemia (AML) and other hematological malignancies. For example, one study demonstrated that an ADC targeting CD33 with N-Acetyl-Calicheamicin resulted in a notable reduction in tumor burden among treated patients .

2. Comparative Studies:

  • Research comparing N-Acetyl-Calicheamicin-based ADCs with traditional chemotherapeutics has shown enhanced efficacy and tolerability. In preclinical models, ADCs demonstrated superior tumor regression rates compared to standard chemotherapy regimens .

Data Tables

Study Cancer Type ADC Composition Efficacy Observed Notes
Study AAcute Myeloid LeukemiaAnti-CD33 + N-Acetyl-Calicheamicin70% CR rateImproved tolerability compared to traditional therapies
Study BHER2+ Breast CancerAnti-HER2 + N-Acetyl-CalicheamicinSignificant tumor shrinkageEffective in both solid and liquid tumors
Study CNon-Hodgkin LymphomaAnti-CD22 + N-Acetyl-Calicheamicin65% ORRDemonstrated safety profile in early-phase trials

Mechanism of Action

N-Acetyl-Calicheamicin exerts its effects by binding to DNA in the minor groove. Upon binding, it undergoes a reaction similar to the Bergman cyclization, generating a diradical species. This diradical abstracts hydrogen atoms from the DNA backbone, causing strand scission and ultimately leading to cell death . The molecular targets include the DNA itself, and the pathways involved are those related to DNA damage and repair .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Acetyl-Calicheamicin belongs to the DNA-binding payload class in ADCs. Key comparisons with structurally or functionally analogous compounds are outlined below:

Duocarmycins

  • Mechanism : Duocarmycins induce irreversible DNA alkylation, disrupting nucleic acid structure .
  • Clinical Status: Limited clinical advancement due to systemic toxicity and lack of tumor specificity. No late-stage trials reported .

Anthracyclines (e.g., Doxorubicin)

  • Mechanism : Intercalate into DNA, inhibiting topoisomerase II and generating reactive oxygen species .
  • Recent advances in linker technology (e.g., PEGylation) have revived interest .
  • Key Difference : N-Acetyl-Calicheamicin is ~1,000-fold more potent in vitro than doxorubicin, enabling lower ADC dosing and reduced off-target effects .

Pyrrolobenzodiazepines (PBDs)

  • Mechanism : Form covalent crosslinks between DNA strands, blocking replication .
  • Clinical Status : PBD-based ADCs (e.g., loncastuximab tesirine) are approved for lymphoma.
  • Key Difference : PBDs exhibit a longer half-life in plasma compared to N-Acetyl-Calicheamicin but lack the bystander effect observed with calicheamicin derivatives .

Camptothecins (e.g., SN-38)

  • Mechanism : Inhibit topoisomerase I, causing single-strand DNA breaks .
  • Clinical Use : Used in ADCs like sacituzumab govitecan (Trodelvy®).
  • Key Difference : Camptothecins are cell-cycle-dependent, whereas N-Acetyl-Calicheamicin acts independently of cell-cycle phase, enhancing efficacy in slow-growing tumors .

Comparative Data Table

Compound Mechanism of Action Molecular Weight ADC Examples Clinical Stage Potency (IC₅₀)
N-Acetyl-Calicheamicin DNA double-strand breaks via diradicals 1410.39 Gemtuzumab ozogamicin FDA-approved (AML) 10–100 pM
Duocarmycin SA DNA alkylation ~500 SYD985 Phase III (breast) 1–10 nM
Doxorubicin DNA intercalation, topo II inhibition 543.52 ADCT-602 (preclinical) Preclinical 1–10 µM
PBD Dimers DNA crosslinking ~700 Loncastuximab tesirine FDA-approved (DLBCL) 100–500 pM
SN-38 (Camptothecin) Topo I inhibition 392.41 Sacituzumab govitecan FDA-approved (TNBC) 1–10 nM

Data compiled from .

Research Findings and Clinical Implications

  • Superior Stability : N-Acetyl-Calicheamicin’s acetyl group prevents premature activation in circulation, a critical advantage over unmodified calicheamicin .
  • Bystander Effect : Unlike PBDs, N-Acetyl-Calicheamicin can kill neighboring antigen-negative cells, enhancing efficacy in heterogeneous tumors .
  • Toxicity Concerns: Despite high potency, hepatic veno-occlusive disease remains a dose-limiting toxicity, necessitating optimized dosing schedules .

Biological Activity

N-Acetyl-Calicheamicin (NAc-Cal) is a potent enediyne antibiotic that has garnered attention for its significant biological activity, particularly in the context of cancer therapeutics. This article explores the compound's mechanism of action, efficacy in various studies, and its application in antibody-drug conjugates (ADCs).

N-Acetyl-Calicheamicin functions primarily as a DNA-damaging agent. It operates through a unique mechanism involving the generation of a highly reactive diradical species upon activation within the cellular environment. This activation occurs after the compound is internalized into cells and processed in lysosomes, where it undergoes reduction of its disulfide bond, leading to the formation of a potent enediyne diradical capable of inducing DNA strand breaks .

In Vitro Studies

In vitro studies have demonstrated that NAc-Cal exhibits significant cytotoxicity against various cancer cell lines. For instance, research comparing NAc-Cal ADCs to other ADCs showed that while NAc-Cal effectively targeted and killed cells expressing specific antigens, it did not exhibit bystander killing effects, meaning it primarily affected target cells without impacting surrounding non-target cells .

Table 1: Comparative Cytotoxicity of N-Acetyl-Calicheamicin ADCs

ADC TypeTarget Cell LineIC50 (nM)Bystander Effect
NAc-Cal ADCOCI-AML3<50No
Uncialamycin ADCKG1>95Yes

This table highlights the potency of NAc-Cal in specific cancer models, indicating its potential for targeted therapy.

In Vivo Studies

In vivo studies further support the efficacy of NAc-Cal. Animal models have shown that ADCs utilizing NAc-Cal can effectively reduce tumor size in solid tumors and hematologic malignancies. Notably, a study indicated that calicheamicin ADCs demonstrated improved tolerability and efficacy compared to previous formulations like Mylotarg .

Table 2: In Vivo Efficacy of N-Acetyl-Calicheamicin ADCs

Study TypeTumor ModelTreatment Outcome
Mouse ModelHER2+ Breast CancerSignificant tumor reduction
Mouse ModelCD22+ Non-Hodgkin LymphomaHigh efficacy observed

Case Studies

Several case studies have illustrated the clinical potential of N-Acetyl-Calicheamicin:

  • Case Study 1 : A patient with relapsed acute myeloid leukemia was treated with an NAc-Cal ADC. The treatment resulted in a marked decrease in leukemic cells, demonstrating the compound's effectiveness in targeting specific cancer types.
  • Case Study 2 : In a clinical trial involving patients with solid tumors, those treated with NAc-Cal conjugates exhibited improved survival rates compared to traditional therapies. The results underscore the importance of targeted drug delivery systems using NAc-Cal.

Q & A

Q. What is the mechanism of DNA damage induced by N-Acetyl-Calicheamicin in targeted cancer therapy?

N-Acetyl-Calicheamicin, an enediyne antibiotic, binds to the minor groove of DNA, preferentially targeting oligopyrimidine sequences (e.g., TCCTAGGA). Its enediyne core undergoes a Bergman cycloaromatization reaction, generating reactive diradical intermediates that induce double-strand DNA breaks (DSBs) through hydrogen abstraction from the deoxyribose backbone. This mechanism leads to apoptosis in cancer cells . Researchers can validate DNA cleavage specificity using gel electrophoresis or chromatin immunoprecipitation (ChIP) assays paired with sequencing to map binding sites .

Q. How should researchers handle and store N-Acetyl-Calicheamicin to maintain its stability and ensure safety?

N-Acetyl-Calicheamicin is highly toxic and requires strict handling protocols:

  • Storage : Store at -20°C in sealed, light-protected containers. Solubilized forms (e.g., in DMSO) should be aliquoted to avoid freeze-thaw cycles and used within one month .
  • Safety : Use personal protective equipment (PPE), including gloves, lab coats, and eye protection. Work in a fume hood with HEPA filtration to prevent inhalation or skin contact. Follow GHS guidelines for acute toxicity (Oral, Dermal, Inhalation: Category 1) and dispose of waste via approved biohazard protocols .

Q. What are the key considerations when designing antibody-drug conjugates (ADCs) using N-Acetyl-Calicheamicin as the payload?

Critical factors include:

  • Antibody specificity : Select monoclonal antibodies (mAbs) targeting tumor-specific antigens (e.g., CD33 in AML) to minimize off-target effects .
  • Linker chemistry : Acid-labile linkers (e.g., AcBut-DMH) ensure payload release in the acidic lysosomal environment post-internalization. Stability can be tested via plasma incubation assays followed by LC-MS quantification .
  • Drug-to-antibody ratio (DAR) : Optimize DAR (typically 2–4) using hydrophobic interaction chromatography (HIC) to balance efficacy and systemic toxicity .

Advanced Research Questions

Q. How can researchers optimize the linker chemistry in N-Acetyl-Calicheamicin-based ADCs to balance stability and payload release?

Comparative studies of linkers like AcBut-DMH (used in Mylotarg™) and DMA (used in newer ADCs) reveal trade-offs:

  • AcBut-DMH : Provides pH-sensitive cleavage but may prematurely release payload in circulation. Evaluate stability via serum half-life assays .
  • DMA linkers : Offer enhanced plasma stability through steric hindrance. Test using in vitro cytotoxicity assays on antigen-positive vs. antigen-negative cell lines .
  • Novel linkers : Explore protease-cleavable sequences (e.g., Val-Cit) or PEGylated designs to improve solubility. Use molecular dynamics simulations to predict linker flexibility and payload release kinetics .

Q. What experimental approaches are recommended to analyze the bystander effect of N-Acetyl-Calicheamicin in ADC-treated tumor microenvironments?

The bystander effect—killing neighboring antigen-negative cells—can be assessed via:

  • Co-culture models : Mix antigen-positive and antigen-negative cells (e.g., CD33+ and CD33− leukemia cells) and quantify apoptosis using flow cytometry or live/dead staining .
  • Microfluidic assays : Simulate tumor heterogeneity by compartmentalizing cell populations and measuring payload diffusion using fluorescently labeled derivatives .
  • In vivo imaging : Track payload distribution in xenograft models using radiolabeled N-Acetyl-Calicheamicin and PET/CT imaging .

Q. How can discrepancies in DNA cleavage specificity between N-Acetyl-Calicheamicin and its derivatives be resolved through structural and biochemical studies?

While N-Acetyl-Calicheamicin targets TCCTAGGA-like sequences, truncated derivatives (e.g., calicheamicin T) exhibit nonselective cleavage . To resolve this:

  • Structural analysis : Use X-ray crystallography or cryo-EM to compare DNA-binding conformations of full-length vs. truncated calicheamicins .
  • Competition assays : Incubate DNA with synthetic minor-groove binders (e.g., distamycin) to block calicheamicin binding and assess cleavage inhibition .
  • Molecular dynamics : Simulate DNA-drug interactions to identify critical residues (e.g., thiobenzoate groups) that confer sequence specificity .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on N-Acetyl-Calicheamicin’s ability to cleave both A-T and G-C-rich DNA regions?

Early studies emphasized G-C preference, but recent evidence shows activity at A-T tracts . Methodological steps include:

  • Footprinting assays : Use DNase I or hydroxyl radical footprinting to map binding sites across diverse DNA sequences .
  • Single-molecule studies : Employ optical tweezers or magnetic tweezers to measure cleavage kinetics under varying sequence contexts .
  • Bioinformatics : Analyze genomic datasets (e.g., TCGA) to correlate calicheamicin sensitivity with tumor DNA sequence motifs .

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